molecular formula C23H18ClN3O B3134551 N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide CAS No. 400081-20-1

N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide

Cat. No.: B3134551
CAS No.: 400081-20-1
M. Wt: 387.9 g/mol
InChI Key: YGDIFJSRNMZORB-XNTDXEJSSA-N
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Description

N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the benzimidazole derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenylethenyl group.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives have shown activity against a variety of microbial pathogens.

    Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.

Industry

    Agriculture: Used as fungicides and pesticides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of biological processes such as cell division or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: A well-known benzimidazole derivative used as an anthelmintic.

    Albendazole: Another anthelmintic benzimidazole derivative.

Uniqueness

N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c24-18-11-13-19(14-12-18)25-23(28)16-27-21-9-5-4-8-20(21)26-22(27)15-10-17-6-2-1-3-7-17/h1-15H,16H2,(H,25,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDIFJSRNMZORB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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